molecular formula C15H22ClNO4 B6308401 Diethyl [N-methyl(benzyl)amino]malonate hydrochloride CAS No. 2248253-73-6

Diethyl [N-methyl(benzyl)amino]malonate hydrochloride

Cat. No.: B6308401
CAS No.: 2248253-73-6
M. Wt: 315.79 g/mol
InChI Key: RYYNXZTWNPUKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [N-methyl(benzyl)amino]malonate hydrochloride is a chemical compound that belongs to the class of malonate esters. It is characterized by the presence of a malonate group, which is a diester of malonic acid, and an amino group substituted with a benzyl and a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [N-methyl(benzyl)amino]malonate hydrochloride typically involves the alkylation of diethyl malonate with N-methylbenzylamine. The reaction is carried out in the presence of a base such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with N-methylbenzylamine to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [N-methyl(benzyl)amino]malonate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

    Substituted Acetic Acids: Formed through decarboxylation

    Carboxylic Acids: Formed through hydrolysis

Scientific Research Applications

Diethyl [N-methyl(benzyl)amino]malonate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs, particularly those targeting metabolic pathways.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl [N-methyl(benzyl)amino]malonate hydrochloride involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and other reactions to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Ethyl acetoacetate

Uniqueness

Diethyl [N-methyl(benzyl)amino]malonate hydrochloride is unique due to the presence of the N-methylbenzylamino group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific functional groups are required .

Properties

IUPAC Name

diethyl 2-[benzyl(methyl)amino]propanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-4-19-14(17)13(15(18)20-5-2)16(3)11-12-9-7-6-8-10-12;/h6-10,13H,4-5,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYNXZTWNPUKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(C)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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